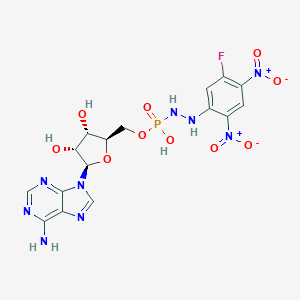
Dnph-amp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine-5-N’-(2,4-dinitro-5-fluorophenyl)phosphohydrazine is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological molecules and its potential in chemical synthesis.
Vorbereitungsmethoden
The synthesis of Adenosine-5-N’-(2,4-dinitro-5-fluorophenyl)phosphohydrazine involves several steps, typically starting with the preparation of the adenosine derivative. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the phosphohydrazine group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Adenosine-5-N’-(2,4-dinitro-5-fluorophenyl)phosphohydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for the derivatization of amino acids, which helps in their detection and analysis. In biology, it is used to study the interactions between nucleotides and proteins.
Wirkmechanismus
The mechanism of action of Adenosine-5-N’-(2,4-dinitro-5-fluorophenyl)phosphohydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Adenosine-5-N’-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can be compared with other similar compounds, such as Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide and Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide. These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of Adenosine-5-N’-(2,4-dinitro-5-fluorophenyl)phosphohydrazine lies in its specific phosphohydrazine group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
135101-78-9 |
|---|---|
Molekularformel |
C16H17FN9O10P |
Molekulargewicht |
545.33 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-(5-fluoro-2,4-dinitroanilino)phosphonamidic acid |
InChI |
InChI=1S/C16H17FN9O10P/c17-6-1-7(9(26(31)32)2-8(6)25(29)30)22-23-37(33,34)35-3-10-12(27)13(28)16(36-10)24-5-21-11-14(18)19-4-20-15(11)24/h1-2,4-5,10,12-13,16,22,27-28H,3H2,(H2,18,19,20)(H2,23,33,34)/t10-,12-,13-,16-/m1/s1 |
InChI-Schlüssel |
NVHIPXVWGGOHPN-XNIJJKJLSA-N |
SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Isomerische SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Kanonische SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Key on ui other cas no. |
135101-78-9 |
Synonyme |
adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine DNPH-AMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















